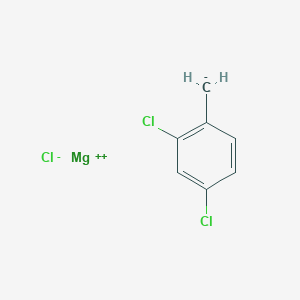

Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of magnesium-based reagents can involve the use of magnesium in combination with various organic and inorganic ligands. For instance, (chloromethyl)magnesium chloride–lithium chloride is synthesized as a mixed lithium–magnesium carbenoid and is used for the chemoselective synthesis of functionalized aromatic chlorohydrins . This suggests that magnesium chloride (2,4-dichlorophenyl)methanide could potentially be synthesized through a similar approach, involving the reaction of magnesium with an appropriate chlorophenyl compound.

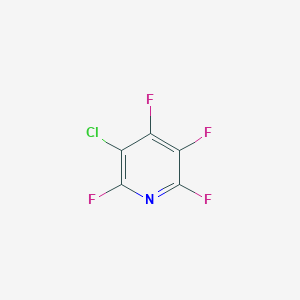

Molecular Structure Analysis

The molecular structure of magnesium-based compounds can be complex, as seen in the case of magnesium dichloride decahydrate, which consists of Mg(H2O)6 octahedra arranged in a specific sequence . The structure of magnesium nitride chloride, Mg2NCl, is another example where magnesium is octahedrally coordinated by six atoms . These examples indicate that the molecular structure of magnesium chloride (2,4-dichlorophenyl)methanide would likely involve magnesium coordinated with chloride and the dichlorophenyl group in a specific geometric arrangement.

Chemical Reactions Analysis

Magnesium-based reagents are known for their reactivity in various organic transformations. The Mg/MeOH system, for example, is used as a reducing agent in reductive cyclization, reductive elimination, and other reactions . The reactivity of (chloromethyl)magnesium chloride–lithium chloride with aromatic aldehydes and the dehalogenation of aryl halides with magnesium in methanol are indicative of the potential reactions that magnesium chloride (2,4-dichlorophenyl)methanide could undergo, such as nucleophilic addition to carbonyl compounds or participation in dehalogenation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium-based compounds can vary widely. For example, the Born-Oppenheimer molecular dynamics study of chlorophyll-c2 in liquid methanol reveals the displacement of a pentacoordinated Mg atom from the macrocycle plane, affecting the solvation and electronic properties . The use of magnesium perchlorate as a catalyst in the synthesis of alpha-aminophosphonates demonstrates the influence of the counteranion on the reactivity of magnesium compounds . These studies suggest that the physical and chemical properties of magnesium chloride (2,4-dichlorophenyl)methanide would be influenced by its coordination environment and the electronic effects of the dichlorophenyl group.

Wissenschaftliche Forschungsanwendungen

1. Ziegler-Natta Catalyzed Polyolefin Products

- Summary of Application : Magnesium Chloride is used in the Ziegler-Natta catalysts, which opened a novel aspect of chemistry in terms of polyolefin formation . Polyolefins such as polyethylene and polypropylene are the most versatile materials in recent times .

- Methods of Application : The Ziegler-Natta catalyst system, polymerization reaction, and polymer process technologies are gradually upgrading to produce different polyolefin products .

- Results or Outcomes : The innovation of Ziegler-Natta catalysts has led to significant progress in catalytic olefin polymerization, simplifying polyolefin production by optimizing the reaction conditions and internal donors .

2. Deicing Applications

- Summary of Application : Magnesium Chloride is used in deicing applications due to its capability to depress freezing temperatures to a lower point than other salts such as sodium chloride .

- Methods of Application : The constituents of concrete can alter the MgCl2–H2O phase diagram when it is used to interpret the performance of concrete . Different chemical reactions may concurrently occur between MgCl2 and cementitious constituents .

- Results or Outcomes : It was observed that MgCl2 can be entirely consumed in concrete by the chemical reactions and produce CaCl2 . These chemical reactions occurred rapidly (within 5-10 min) and caused a significant decrease in subsequent fluid ingress into exposed concrete .

3. E1 Reaction

- Summary of Application : Magnesium Chloride can be involved in E1 reactions, a type of elimination reaction in organic chemistry .

- Methods of Application : In an E1 reaction, a tertiary carbocation is formed when a leaving group, such as a bromide, dissociates. This is a slow, rate-determining step. Then, a base removes a hydrogen from the β-carbon, and the C-H bond electron pair forms a C-C π bond .

- Results or Outcomes : The E1 reaction mechanism results in the formation of an alkene .

4. Carbocation Rearrangements

- Summary of Application : Magnesium Chloride can be involved in carbocation rearrangements, a common phenomenon in organic chemistry reactions .

- Methods of Application : Carbocation rearrangements involve the movement of a carbocation from an unstable state to a more stable state through various structural reorganizational “shifts” within the molecule .

- Results or Outcomes : Once the carbocation has shifted over to a different carbon, we can say that there is a structural isomer of the initial molecule .

5. Synthesis of Heterocyclic Compounds

- Summary of Application : Magnesium Chloride has been reported to be a versatile reagent especially as a Lewis acid catalyst in a variety of organic transformations including the preparation of heterocyclic compounds .

- Methods of Application : The use of MgCl2 in organic chemistry involves its role as a Lewis acid catalyst in various organic transformations .

- Results or Outcomes : The use of MgCl2 has led to the successful synthesis of a variety of heterocyclic compounds .

6. Preparation of Metallic Magnesium

Safety And Hazards

“Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1)” is sensitive to air and moisture . It may form a precipitate . It reacts violently with water, and its thermal decomposition can lead to the release of irritating gases and vapors . Hazardous combustion products include magnesium oxides and hydrogen chloride gas .

Eigenschaften

IUPAC Name |

magnesium;2,4-dichloro-1-methanidylbenzene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZMYROGYRWDEM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Mg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519490 |

Source

|

| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |

CAS RN |

129752-86-9 |

Source

|

| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.